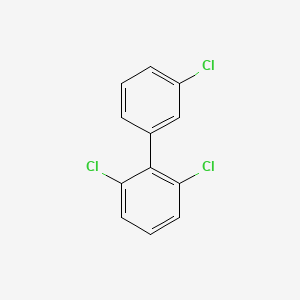

2,3',6-Trichlorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.50e-07 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOFJPFYTCHPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074143 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-76-7 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3',6-Trichlorobiphenyl: Chemical Properties, Structure, and Analysis

This technical guide provides a comprehensive overview of 2,3',6-trichlorobiphenyl (PCB-27), a specific congener of the polychlorinated biphenyl (PCB) class of compounds. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a detailed understanding of its chemical and physical characteristics, synthesis, analytical methodologies, and toxicological significance.

Introduction to Polychlorinated Biphenyls and the Significance of this compound

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications, including as coolants and lubricants in transformers and capacitors, due to their chemical stability and heat resistance.[1] However, their persistence in the environment, ability to bioaccumulate in the food chain, and adverse health effects led to a ban on their production in many countries.[2]

PCBs consist of 209 individual congeners, each with a different number and position of chlorine atoms on the biphenyl structure. This compound, also known as PCB-27, is a trichlorobiphenyl congener. The specific arrangement of chlorine atoms in each congener dictates its physical and chemical properties, as well as its biological activity and toxicity. Understanding the properties of individual congeners like this compound is crucial for assessing their environmental fate and toxicological risk.

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by a biphenyl backbone with three chlorine atoms attached at the 2, 3', and 6 positions of the phenyl rings. The IUPAC name for this compound is 1,3-dichloro-2-(3-chlorophenyl)benzene.[3]

Caption: Chemical structure of this compound (PCB-27).

The physicochemical properties of this compound determine its behavior in the environment and biological systems. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 1,3-dichloro-2-(3-chlorophenyl)benzene | [3] |

| CAS Number | 38444-76-7 | [3] |

| Molecular Formula | C₁₂H₇Cl₃ | [3] |

| Molecular Weight | 257.54 g/mol | [3] |

| Boiling Point | >300 °C (>572 °F) | [3] |

| Melting Point | Not available | [3] |

| Flash Point | >100 °C (>210 °F) | [3] |

| Vapor Pressure | Not available | |

| Water Solubility | Not available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | Not available (Value for 3,3',5-trichlorobiphenyl is 4.38) | [4] |

Synthesis of this compound

The synthesis of specific PCB congeners is essential for toxicological studies and for use as analytical standards. A common method for the synthesis of unsymmetrical biaryls is the Ullmann reaction .[5][6] This reaction involves the copper-catalyzed coupling of two aryl halides.[5] For the synthesis of this compound, a potential pathway would involve the reaction of 1,2,4-trichlorobenzene with 3-chloroiodobenzene in the presence of a copper catalyst.

The causality behind this choice of reactants is based on creating the desired substitution pattern. The Ullmann reaction is a robust method for forming the carbon-carbon bond between the two phenyl rings. The reaction typically requires high temperatures, and the yield can be influenced by the nature of the aryl halides and the copper catalyst used.[7]

Analytical Methodology for this compound

The accurate detection and quantification of this compound in various matrices, such as soil, water, and biological tissues, are critical for environmental monitoring and risk assessment. The standard analytical approach involves extraction, sample cleanup, and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with an electron capture detector (GC-ECD).

Caption: General workflow for the analysis of this compound in environmental samples.

Experimental Protocol: GC-MS/MS Analysis of this compound in Soil

This protocol provides a step-by-step methodology for the determination of this compound in soil samples.

1. Sample Preparation and Extraction: a. Air-dry the soil sample and sieve to remove large debris. b. Accurately weigh approximately 10 g of the homogenized soil into a Soxhlet extraction thimble. c. Add a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener) to the sample. d. Extract the sample with a 1:1 mixture of hexane and acetone for 16-24 hours using a Soxhlet apparatus. e. Concentrate the extract to a small volume using a rotary evaporator.

2. Sample Cleanup: a. Prepare a chromatography column packed with activated silica gel or Florisil. b. Apply the concentrated extract to the top of the column. c. Elute the PCBs with an appropriate solvent, such as hexane. This step is crucial for removing polar interfering compounds. d. Concentrate the eluate to a final volume of 1 mL. e. Add a known amount of an internal standard (e.g., another PCB congener not expected in the sample) prior to analysis.

3. Instrumental Analysis (GC-MS/MS): a. Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS/MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal/surrogate standards.

4. Quantification: a. Create a calibration curve using certified reference standards of this compound. b. Quantify the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve. c. The recovery of the surrogate standard should be monitored to assess the efficiency of the extraction and cleanup procedures.

Toxicological Profile

The toxicity of PCBs is highly dependent on the congener structure. Some PCBs, particularly those with a planar structure, can bind to the aryl hydrocarbon receptor (AhR), leading to a range of toxic effects.[8]

Mechanism of Action

The primary mechanism of toxicity for many PCB congeners involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9][10] Binding of a PCB congener to AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes).[11] The toxic effects of AhR activation can include immunotoxicity, carcinogenicity, and developmental and reproductive toxicity.[8]

Metabolism

PCBs are metabolized in the body by the cytochrome P450 enzyme system, primarily in the liver.[12] The metabolism of PCBs typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl ring. This process increases the water solubility of the compound, facilitating its excretion from the body. The position of hydroxylation is influenced by the chlorine substitution pattern. For this compound, several hydroxylated metabolites have been identified.[5]

Caption: Simplified metabolic pathway of this compound.

The formation of hydroxylated metabolites is a detoxification pathway, but some of these metabolites can also be toxic, for example, by interfering with hormone signaling.

Environmental Fate and Significance

Due to their chemical stability, PCBs are persistent in the environment.[13] They are not readily degraded by biological or chemical processes. Their lipophilic nature (high Log Kₒw) causes them to partition from water into soil, sediment, and the fatty tissues of living organisms.[13] This leads to their bioaccumulation in the food chain, with the highest concentrations found in organisms at the top of the food web, including humans.[1]

Although no longer produced, PCBs are still released into the environment from old electrical equipment, hazardous waste sites, and the redistribution of existing environmental contamination.[14] The presence of this compound and other PCB congeners in the environment continues to be a concern for ecosystem and human health.

Conclusion

This compound (PCB-27) is a significant PCB congener with distinct chemical and toxicological properties. This guide has provided a detailed overview of its structure, physicochemical characteristics, synthesis, and analytical determination. A thorough understanding of these aspects is essential for researchers and professionals working to assess and mitigate the risks associated with PCB contamination. The provided methodologies and data serve as a valuable resource for further investigation and regulatory efforts concerning this persistent environmental pollutant.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

PubChem. (n.d.). 3,3',5-Trichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls.

-

PubChem. (n.d.). 2,2',5-Trichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Funatake, C. J., Marshall, N. B., Steppan, L. B., Mourich, D. V., & Kerkvliet, N. I. (2005). Cutting edge: activation of the aryl hydrocarbon receptor by 2,3,7,8-tetrachlorodibenzo-p-dioxin generates a population of CD4+ CD25+ cells with characteristics of regulatory T cells. The Journal of Immunology, 175(7), 4184-4188.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Ehrlich, A. K., Pennington, J. M., Wang, Z., Rohlman, D., O'Donnell, E., & Kerkvliet, N. I. (2018). Activation of the aryl hydrocarbon receptor during development enhances the pulmonary CD4+ T-cell response to viral infection. American Journal of Physiology-Lung Cellular and Molecular Physiology, 315(5), L741-L750.

-

ResearchGate. (n.d.). Field Analysis of Polychlorinated Biphenyls (PCBs) in Soil Using Solid-Phase Microextraction (SPME) and a Portable Gas Chromatography-Mass Spectrometry System. Retrieved from [Link]

-

Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]

- Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Sulfation of hydroxylated polychlorinated biphenyls (OH-PCBs) by human cytosolic sulfotransferases. Environmental science & technology, 49(2), 1083-1091.

-

ResearchGate. (n.d.). Environmental Fate and Global Distribution of Polychlorinated Biphenyls. Retrieved from [Link]

- Veldman, K., Vethaak, A. D., & van den Berg, M. (2013). Aryl hydrocarbon receptor regulates Stat1 activation and participates in the development of Th17 cells. PloS one, 8(8), e72832.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Chapter 6: Potential for Human Exposure. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.

- Reijnders, P. J. (1994). Toxicokinetics of chlorobiphenyls and associated physiological responses in marine mammals, with particular reference to their potential for ecotoxicological risk assessment. Science of the total environment, 154(2-3), 229-236.

- Fokin, V. V., & Sharpless, K. B. (2002). The Ullmann reaction: a century of discovery. In Modern arylation methods (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.

-

INCHEM. (n.d.). 2,3,6-TRICHLOROPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',6-Trichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Bessems, J. G., & Blaauboer, B. J. (2013). Proper knowledge on toxicokinetics improves human hazard testing and subsequent health risk characterisation. A case study approach. Toxicology letters, 221, S53.

- Perdew, G. H., He, F., & Soshilov, A. (2014). The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90. Current opinion in toxicology, 1, 1-6.

-

Wikipedia. (n.d.). 1,2,3-Trichlorobenzene. Retrieved from [Link]

- Barbero, N., Artuso, E., Barolo, C., Buscaino, R., & Viscardi, G. (2018). C–N, C–O and C–S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 23(6), 1435.

- Lehmler, H. J., Li, X., & Robertson, L. W. (2016). Maternal–Fetal Transfer and Toxicokinetics of 2, 2′, 5, 5′-Tetrachlorobiphenyl, [14C]-PCB52, Following Intratracheal Administration. Toxicological Sciences, 153(2), 324-335.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. 3,3',5-Trichlorobiphenyl | C12H7Cl3 | CID 38037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 8. 2,2',5-Trichlorobiphenyl | C12H7Cl3 | CID 37803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cutting edge: activation of the aryl hydrocarbon receptor by 2,3,7,8-tetrachlorodibenzo-p-dioxin generates a population of CD4+ CD25+ cells with characteristics of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the aryl hydrocarbon receptor during development enhances the pulmonary CD4+ T-cell response to viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to 2,3',6-Trichlorobiphenyl (PCB 24)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability and insulating properties, were widely used in industrial applications for decades. However, their persistence in the environment and adverse health effects have led to a global ban on their production. This guide focuses on a specific congener, 2,3',6-trichlorobiphenyl, also known as PCB 24. As a senior application scientist, this document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its environmental impact and analytical quantification. Understanding the properties and behavior of individual PCB congeners like this compound is crucial for toxicological research, environmental monitoring, and the development of remediation strategies.

Chemical Identity and Properties

The unique arrangement of chlorine atoms on the biphenyl structure dictates the chemical and toxicological properties of each PCB congener.

CAS Number: 55702-45-9[1]

Synonyms: A variety of synonyms are used to identify this compound in scientific literature and databases. Understanding these is critical for comprehensive literature searches.

| Synonym | Reference |

| PCB 24 | [1] |

| 2,3,6-Trichloro-1,1'-biphenyl | [1] |

| 1,1'-Biphenyl, 2,3,6-trichloro- | [1] |

| 2,3,6-Trichlorobiphenyl | [1] |

Molecular Formula: C₁₂H₇Cl₃[1]

Molecular Weight: 257.54 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The targeted synthesis of specific PCB congeners is essential for toxicological studies and for use as analytical standards. While the historical industrial production of PCBs involved the direct chlorination of biphenyl, resulting in complex mixtures, modern laboratory synthesis relies on more precise methods. The Suzuki coupling reaction is a powerful and widely used method for the selective synthesis of biaryl compounds, including individual PCB congeners.[2][3]

The general principle of the Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2][3] For the synthesis of this compound, this could involve the reaction of a di-chlorophenylboronic acid with a monochloro-halobenzene, or a monochloro-phenylboronic acid with a di-chloro-halobenzene in the presence of a palladium catalyst and a base.

A plausible synthetic route is the coupling of 2,6-dichlorophenylboronic acid with 3-chlorobromobenzene. The choice of starting materials is dictated by their commercial availability and the desire to minimize side reactions. The palladium catalyst, often in the form of Pd(PPh₃)₄ or a similar complex, facilitates the carbon-carbon bond formation. The base, typically a carbonate or phosphate, is crucial for the activation of the boronic acid.[2]

Toxicological Profile and Mechanism of Action

The toxicity of PCBs is highly dependent on the specific congener. Some PCBs, particularly those with a planar structure, exhibit dioxin-like toxicity through their interaction with the Aryl Hydrocarbon Receptor (AhR).[1]

Upon exposure, this compound, like other lipophilic compounds, can be absorbed through ingestion, inhalation, or dermal contact. It is then distributed to and can accumulate in fatty tissues. Metabolism of PCBs is generally slow and occurs in the liver via the cytochrome P450 enzyme system, leading to the formation of hydroxylated metabolites.[1]

The primary mechanism of toxicity for many PCBs is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The binding of a PCB congener to AhR initiates a signaling cascade that results in the altered expression of numerous genes, including those involved in xenobiotic metabolism.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Environmental Fate and Degradation

The persistence of PCBs in the environment is a significant concern. Their low water solubility and high lipophilicity lead to their accumulation in sediments and bioaccumulation in the food chain. The degradation of this compound in the environment can occur through several processes, including microbial degradation and photodegradation.

Microbial Degradation: Under anaerobic conditions, microorganisms in sediments can dechlorinate PCBs, a process where chlorine atoms are removed from the biphenyl rings.[4][5] Aerobic bacteria can also degrade less chlorinated PCBs through oxidative pathways, often initiated by dioxygenase enzymes that introduce hydroxyl groups to the aromatic rings, leading to ring cleavage.[6] The specific microbial communities present and the environmental conditions heavily influence the rate and extent of degradation.

Photodegradation: In the presence of sunlight, particularly UV radiation, PCBs in surface waters or on surfaces can undergo photodegradation. This process can involve the dechlorination of the molecule, leading to the formation of less chlorinated biphenyls or other degradation products. The presence of photosensitizing agents in the environment can enhance the rate of photodegradation.

Analytical Methodology for Quantification in Environmental Samples

Accurate and sensitive analytical methods are essential for monitoring the levels of this compound in environmental matrices such as soil and sediment. The standard approach involves solvent extraction, cleanup, and instrumental analysis, typically by gas chromatography coupled with mass spectrometry (GC-MS).

Step-by-Step Experimental Protocol for GC-MS Analysis of this compound in Sediment

This protocol is based on established EPA methodologies for PCB analysis.

1. Sample Preparation:

- Objective: To prepare the sediment sample for extraction.

- Procedure:

- Air-dry the sediment sample in a clean, controlled environment to a constant weight.

- Sieve the dried sample through a 2 mm stainless steel sieve to remove large debris.

- Homogenize the sieved sample by thorough mixing.

2. Extraction:

- Objective: To extract this compound from the sediment matrix into an organic solvent.

- Procedure (Soxhlet Extraction):

- Weigh approximately 10 g of the prepared sediment into a porous thimble.

- Add a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener) to the sample to monitor extraction efficiency.

- Place the thimble into a Soxhlet extractor.

- Extract the sample with a 1:1 mixture of hexane and acetone for 16-24 hours.

- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

3. Cleanup:

- Objective: To remove interfering compounds from the extract that could affect the GC-MS analysis.

- Procedure (Florisil Column Chromatography):

- Prepare a chromatography column packed with activated Florisil.

- Apply the concentrated extract to the top of the column.

- Elute the PCBs from the column using a non-polar solvent such as hexane.

- Collect the eluate and concentrate it to a final volume of 1 mL.

4. Instrumental Analysis (GC-MS):

- Objective: To separate, identify, and quantify this compound in the cleaned-up extract.

- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

- GC Conditions:

- Injector Temperature: 250 °C

- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI)

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte. Monitor characteristic ions for this compound.

- Quantification:

- Prepare a multi-point calibration curve using certified standards of this compound.

- Analyze the sample extract under the same conditions as the standards.

- Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the surrogate standard.

// Nodes

Sample_Collection [label="Sediment Sample Collection", fillcolor="#4285F4"];

Sample_Prep [label="Sample Preparation\n(Drying, Sieving, Homogenizing)", fillcolor="#4285F4"];

Extraction [label="Soxhlet Extraction\n(Hexane/Acetone)", fillcolor="#EA4335"];

Concentration1 [label="Extract Concentration\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"];

Cleanup [label="Extract Cleanup\n(Florisil Column)", fillcolor="#34A853"];

Concentration2 [label="Final Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

GC_MS [label="GC-MS Analysis\n(Separation & Detection)", fillcolor="#4285F4"];

Data_Analysis [label="Data Analysis & Quantification", fillcolor="#202124"];

// Edges

Sample_Collection -> Sample_Prep;

Sample_Prep -> Extraction;

Extraction -> Concentration1;

Concentration1 -> Cleanup;

Cleanup -> Concentration2;

Concentration2 -> GC_MS;

GC_MS -> Data_Analysis;

}

Caption: Experimental workflow for PCB analysis in sediment.

Conclusion

This compound (PCB 24) represents a significant area of study within the broader field of environmental science and toxicology. Its unique chemical structure dictates its behavior in the environment and its interaction with biological systems. A thorough understanding of its synthesis, toxicological mechanisms, environmental fate, and analytical determination is paramount for researchers and professionals working to address the legacy of PCB contamination. The methodologies and information presented in this guide provide a solid foundation for further investigation and contribute to the ongoing efforts to mitigate the risks associated with these persistent organic pollutants.

References

- Borchers, R., et al. (2004). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Organohalogen Compounds, 66, 555-560.

- Lu, G., et al. (2012). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 86(4), 361-7.

- Jayanna, S. K., & Gayathri, D. (2015). Degradation of 2,4 dichlorobiphenyl via meta-cleavage pathway by Pseudomonas spp. consortium. Current microbiology, 70(6), 871–876.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41540, 2,3,6-Trichlorobiphenyl. Retrieved from [Link]

- Berkaw, M., Sowers, K. R., & May, H. D. (1996). Microbial dechlorination of 2,3,5,6-tetrachlorobiphenyl under anaerobic conditions in the absence of soil or sediment. Applied and environmental microbiology, 62(7), 2534–2539.

- Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.

- Sugiura, K. (1992). Microbial degradation of polychlorinated biphenyls in aquatic environments. Chemosphere, 24(7), 881-890.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of 2,4 dichlorobiphenyl via meta-cleavage pathway by Pseudomonas spp. consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,3',6-Trichlorobiphenyl (PCB 26) for Research Applications

This document provides an in-depth technical guide for the targeted synthesis of 2,3',6-trichlorobiphenyl, also known as PCB congener 26. This guide is intended for researchers, medicinal chemists, and toxicologists who require a pure, single congener standard for analytical, metabolic, or toxicological studies. We will detail a robust and selective synthetic strategy, moving beyond theoretical outlines to provide a protocol grounded in established, field-proven chemical principles. The causality behind experimental choices, self-validating protocols, and rigorous safety considerations are central to this guide.

Introduction and Strategic Overview

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in industrial applications but were banned due to their environmental persistence and adverse health effects.[1] Research into the specific mechanisms of toxicity, environmental fate, and metabolic pathways of individual PCB congeners remains a critical area of study. The acquisition of pure, individual congeners is often the rate-limiting step for such research.

This compound (PCB 26) is a specific, asymmetrically substituted congener. Its synthesis requires a method that can selectively form a carbon-carbon bond between two distinct chlorinated benzene rings. While classical methods like the Cadogan or Ullmann reactions exist, they often suffer from low yields, poor selectivity, and the formation of toxic byproducts.[2]

Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the superior strategy for the high-yield, selective synthesis of unsymmetrical biaryls, including PCBs.[3][4] This approach offers high functional group tolerance, utilizes readily available and relatively low-toxicity boronic acid reagents, and proceeds under comparatively mild conditions.[4] This guide will therefore focus on a Suzuki-Miyaura coupling strategy for the synthesis of PCB 26.

Retrosynthetic Analysis and Pathway Selection

The core of our strategy is the formation of the pivotal C-C bond between the two phenyl rings. A retrosynthetic disconnection of this compound reveals two primary Suzuki-Miyaura coupling approaches:

-

Route A: Coupling of a 2,6-dichlorophenyl synthon with a 3-chlorophenyl synthon.

-

Route B: Coupling of a 3-chlorophenyl synthon with a 2,6-dichlorophenyl synthon.

For a Suzuki coupling, one partner must be an organoboron species (typically a boronic acid) and the other an organohalide. The reactivity of the organohalide partner is crucial, with the general trend being I > Br > Cl. To ensure an efficient reaction, it is preferable to use an aryl bromide or iodide as the halide partner.

Considering the commercial availability of starting materials and the desired reactivity, the most logical and efficient pathway is the coupling of 2,6-dichlorophenylboronic acid with 1-bromo-3-chlorobenzene . This approach utilizes a more reactive aryl bromide, ensuring efficient oxidative addition to the palladium catalyst, which is the first committed step of the catalytic cycle.

Caption: Retrosynthetic analysis and selected synthetic pathway for PCB 26.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of PCB 26

This protocol is a self-validating system. Successful coupling is indicated by the consumption of starting materials (monitored by TLC or GC-MS) and the appearance of a new, higher molecular weight product. The purification steps are designed to remove catalyst residues, unreacted starting materials, and any homocoupled byproducts.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier/Grade |

| 2,6-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 286 mg | 1.5 | Sigma-Aldrich, ≥95% |

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | 191 mg | 1.0 | Sigma-Aldrich, 99% |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 (3 mol%) | Strem/Acros |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 415 mg | 3.0 | Fisher, ACS Grade |

| Toluene | C₇H₈ | 92.14 | 8 mL | - | HPLC Grade |

| Ethanol | C₂H₅OH | 46.07 | 2 mL | - | 200 Proof |

| Deionized Water | H₂O | 18.02 | 2 mL | - | Millipore |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorophenylboronic acid (286 mg, 1.5 mmol), 1-bromo-3-chlorobenzene (191 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Solvent Addition: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by withdrawing small aliquots. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar solvent system, such as hexanes. The product is non-polar and will elute quickly.

-

Collect fractions and analyze by TLC. Combine fractions containing the pure product and evaporate the solvent to yield this compound as a white solid or colorless oil.

-

The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in the catalytic cycle of the palladium complex. Understanding this mechanism explains the necessity of each component in the reaction.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 1-bromo-3-chlorobenzene, forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: The boronic acid is activated by the base (K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2,6-dichlorophenyl moiety) to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Characterization of this compound

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

| Property | Value | Source |

| IUPAC Name | 1,2,4-trichloro-3-phenylbenzene | PubChem[5] |

| PCB Congener No. | 26 | - |

| Molecular Formula | C₁₂H₇Cl₃ | PubChem[6] |

| Molecular Weight | 257.54 g/mol | PubChem[6] |

| Monoisotopic Mass | 255.96133 Da | PubChem[1] |

| Appearance | White solid or colorless oil | - |

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming identity. The compound should appear as a single, sharp peak. The mass spectrum will show a characteristic isotopic cluster for a molecule containing three chlorine atoms, with a molecular ion (M⁺) peak at m/z 256.[5] Key fragments would likely include the loss of chlorine atoms.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a complex pattern of multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the seven protons on the biphenyl core.

-

¹³C NMR: The spectrum will provide signals for each of the 12 unique carbon atoms in the molecule, with carbons bonded to chlorine appearing at characteristic chemical shifts.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum will show characteristic C-H stretching frequencies for the aromatic rings, C=C ring stretching, and strong C-Cl bond absorptions.

Safety and Handling Precautions

Extreme caution must be exercised when handling PCBs and the reagents for their synthesis.

-

Toxicity: Polychlorinated biphenyls are classified as persistent organic pollutants and are known carcinogens and endocrine disruptors.[1] They can be absorbed through the skin, inhalation, or ingestion.[1] Chronic exposure can lead to severe health effects, including damage to the liver, kidneys, and nervous system.[1]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including:

-

Nitrile gloves (double-gloving is recommended).

-

A lab coat.

-

Chemical splash goggles.

-

-

Reagent Hazards:

-

Palladium Catalysts: Can be toxic and are potent sensitizers. Avoid inhalation of the powder.

-

Toluene: Is a flammable solvent and can have neurological effects with prolonged exposure.

-

Organohalides: Are irritants and potentially toxic.

-

-

Waste Disposal: All waste, including solvents, excess reagents, and contaminated materials (gloves, silica gel, etc.), must be disposed of as hazardous chemical waste according to institutional and federal regulations. Do not discharge any material to the environment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and selective method for the synthesis of this compound (PCB 26). By carefully selecting the appropriate aryl boronic acid and aryl halide partners, researchers can obtain this specific congener in high purity and good yield. This guide provides a robust framework, from strategic planning and a detailed protocol to essential characterization and safety measures. Adherence to these principles will enable the reliable production of PCB 26, facilitating further critical research into its environmental and toxicological impact.

References

-

PubChem. (n.d.). 2,4,6-Trichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Bergman, Å., et al. (2013). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3,6-trichlorobiphenyl (C12H7Cl3). Retrieved from [Link]

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

Sources

- 1. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. xray.uky.edu [xray.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3,6-Trichlorobiphenyl | C12H7Cl3 | CID 41540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2,3,6-trichlorobiphenyl (C12H7Cl3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,3',6-Trichlorobiphenyl

This guide provides a comprehensive technical overview of the environmental behavior of 2,3',6-Trichlorobiphenyl (PCB-27), a specific congener of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. Designed for researchers, environmental scientists, and professionals in drug development who may encounter legacy contaminants, this document delves into the physicochemical properties, environmental partitioning, degradation pathways, and analytical methodologies pertinent to understanding and managing the risks associated with this compound.

Introduction: The Legacy of Polychlorinated Biphenyls and the Significance of Congener-Specific Analysis

Polychlorinated biphenyls (PCBs) are a class of 209 individual chlorinated compounds (congeners) that were widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] Despite their production being banned in many countries in the late 1970s, their persistence in the environment continues to pose a significant ecological and human health risk.[1] The environmental fate and toxicological effects of PCBs are highly dependent on the specific congener, which is defined by the number and position of chlorine atoms on the biphenyl structure.[2] Therefore, a congener-specific approach is crucial for accurate risk assessment and the development of effective remediation strategies. This guide focuses on this compound (PCB-27), providing a detailed examination of its journey through various environmental compartments.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate and transport of any chemical are fundamentally governed by its physicochemical properties. For this compound, these properties dictate its partitioning between air, water, soil, and biota.

| Property | Estimated Value | Source |

| Molecular Formula | C₁₂H₇Cl₃ | [3] |

| Molecular Weight | 257.54 g/mol | [4] |

| CAS Number | 38444-76-7 | [5] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.183 - 5.816 | [6] |

| Soil Organic Carbon-Water Partitioning Coefficient (Log K_oc_) | Estimated to be in the range of 4.5 - 5.5 | [7][8] |

| Henry's Law Constant (H) | Estimated to be in the range of 0.02 - 0.1 Pa·m³/mol | [1] |

| Water Solubility | Very low (in the ppb range) | [8] |

| Vapor Pressure | Low | [7] |

Causality Behind the Properties:

-

High Log K_ow_ : The high octanol-water partition coefficient indicates that this compound is highly lipophilic, meaning it has a strong affinity for fatty tissues in organisms and organic matter in soil and sediment.[6] This property is a primary driver of its bioaccumulation potential.

-

High K_oc_ : The soil organic carbon-water partitioning coefficient is a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. The estimated high K_oc_ for PCB-27 suggests it will be strongly bound to soil and sediment particles, reducing its mobility in groundwater but making it a persistent contaminant in these matrices.[7][8]

-

Moderate Henry's Law Constant : The Henry's Law constant indicates the partitioning of a chemical between air and water. While PCBs are not highly volatile, their presence in the atmosphere is significant due to their long-term, slow release from environmental reservoirs. This property contributes to their potential for long-range atmospheric transport.[1]

Environmental Transport: A Global Journey

Once released into the environment, this compound undergoes a complex cycle of transport and partitioning.

Atmospheric Transport

PCBs can be transported over long distances in the atmosphere, leading to their presence in even the most remote regions of the globe.[9] The process, often referred to as the "grasshopper effect," involves cycles of volatilization from warmer regions and deposition in cooler regions.[10] For this compound, with its moderate Henry's Law constant, this long-range transport is a significant pathway for its global distribution. Lighter PCB congeners are generally more susceptible to long-range transport.[9]

Transport in Aquatic Systems

In aquatic environments, the fate of this compound is closely tied to sediment dynamics. Due to its high K_oc_, it readily sorbs to suspended particles and bed sediments. This partitioning behavior means that the majority of the PCB mass in a river or lake system will be associated with the solid phase. Resuspension of contaminated sediments can reintroduce the compound into the water column, making it available to aquatic organisms.

Environmental Fate: Degradation and Transformation

While highly persistent, this compound is not entirely inert in the environment and can undergo slow degradation through both abiotic and biotic processes.

Abiotic Degradation

-

Photolysis : Photodegradation can occur in the atmosphere and in surface waters. However, the extent of photolysis for PCBs is dependent on the degree and position of chlorination. Generally, less chlorinated congeners are more susceptible to photolytic degradation.

-

Hydrolysis : Due to the stability of the carbon-chlorine bond on the biphenyl ring, hydrolysis is not a significant degradation pathway for PCBs under normal environmental conditions.

Biotic Degradation

Microbial degradation is the primary mechanism for the breakdown of PCBs in the environment. The pathways and rates of biodegradation are highly dependent on the specific PCB congener and the presence of suitable microbial communities.

1. Anaerobic Dechlorination:

Under anaerobic conditions, such as those found in buried sediments, reductive dechlorination is a key degradation process.[11] This process involves the removal of chlorine atoms from the biphenyl ring, typically resulting in less chlorinated and often less toxic congeners. The dechlorination of this compound would likely proceed through the removal of chlorine atoms, although the specific daughter products would depend on the microbial consortia present. For example, studies on other tetrachlorobiphenyls have shown preferential removal of ortho and meta chlorines.[12]

2. Aerobic Biodegradation:

In the presence of oxygen, aerobic bacteria can degrade less chlorinated PCBs through an oxidative pathway. The initial step involves the action of a biphenyl dioxygenase enzyme, which introduces two hydroxyl groups onto one of the biphenyl rings.[13] This is followed by ring cleavage and further degradation, ultimately leading to the formation of chlorobenzoic acids.[14] The presence of chlorine atoms, particularly in the ortho positions, can hinder the initial dioxygenase attack, making some congeners more resistant to aerobic degradation.[13]

Bioaccumulation and Biomagnification

Analytical Methodologies: Detecting and Quantifying this compound

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in environmental matrices.

EPA Method 1668A: The Gold Standard

For congener-specific analysis of PCBs, EPA Method 1668, Revision A (or its subsequent revisions) is the reference method.[5][12] This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to achieve the low detection limits required for environmental monitoring.

Experimental Protocol Outline (EPA Method 1668A for Soil/Sediment):

-

Sample Preparation:

-

Homogenize the soil or sediment sample.

-

Air-dry the sample or determine the percent moisture to report results on a dry weight basis.

-

Spike the sample with a suite of ¹³C-labeled PCB congeners to act as internal standards for quantification and to monitor analytical performance.

-

-

Extraction:

-

Perform Soxhlet extraction with a suitable solvent, typically a mixture of hexane and acetone or dichloromethane.

-

-

Cleanup:

-

The extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This may include:

-

Gel permeation chromatography (GPC) to remove high molecular weight lipids.

-

Adsorption chromatography using materials like silica gel, alumina, or Florisil to separate PCBs from other classes of compounds.

-

-

-

Analysis:

-

Concentrate the cleaned extract to a small volume.

-

Inject an aliquot into the HRGC/HRMS system.

-

The HRGC separates the individual PCB congeners, and the HRMS provides highly selective and sensitive detection.

-

-

Quantification:

-

Quantify the native PCB congeners by isotope dilution using the corresponding ¹³C-labeled internal standards.

-

QuEChERS Method: A Modern Alternative

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more recent development that offers a faster and more efficient alternative for the extraction and cleanup of PCBs from various matrices, including soil and water.[16][17]

Experimental Protocol Outline (QuEChERS for Soil):

-

Extraction:

-

Weigh a subsample of the homogenized soil into a centrifuge tube.

-

Add a small amount of water to moisten the sample.

-

Add an extraction solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride).

-

Shake vigorously to partition the PCBs into the acetonitrile layer.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile extract and transfer it to a new centrifuge tube containing a dSPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Vortex and centrifuge the tube.

-

-

Analysis:

-

The final extract can be analyzed by gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives | Russian Chemical Reviews [rcr.colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Biomagnification and trophic magnification of difficult to test substances in terrestrial and aquatic food webs [summit.sfu.ca]

- 5. nj.gov [nj.gov]

- 6. Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a screening method for the determination of PCBs in water using QuEChERS extraction and gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 9. epa.gov [epa.gov]

- 10. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial dechlorination of 2,3,5,6-tetrachlorobiphenyl under anaerobic conditions in the absence of soil or sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. repository.elizadeuniversity.edu.ng [repository.elizadeuniversity.edu.ng]

- 14. Biodegradation of trichlorobiphenyls and their hydroxylated derivatives by Rhodococcus-strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trophic Magnification Factors: Modeling biomagnification in aquatic food webs | LUP Student Papers [lup.lub.lu.se]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

A Technical Guide to the Mammalian Metabolic Pathways of 2,3',6-Trichlorobiphenyl (PCB 27)

Abstract

This technical guide provides an in-depth exploration of the metabolic fate of 2,3',6-trichlorobiphenyl (PCB 27), a persistent environmental contaminant. Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that have raised significant toxicological concerns due to their widespread distribution and bioaccumulation. Understanding the metabolic pathways of individual PCB congeners is critical for assessing their potential health risks and developing strategies for remediation. This document details the Phase I and Phase II metabolic transformations of this compound in mammals, outlines the key enzymatic players, and presents established experimental workflows for studying its biotransformation. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction: The Significance of this compound

Polychlorinated biphenyls (PCBs) are a group of man-made organic chemicals consisting of a biphenyl structure with one to ten chlorine atoms attached. Due to their chemical stability and insulating properties, they were widely used in industrial applications such as electrical equipment and heat transfer fluids. Although their production was banned in many countries in the late 1970s, their persistence in the environment continues to pose a health risk. Human exposure primarily occurs through the consumption of contaminated food.[1]

The metabolism of PCBs is a complex process that significantly influences their toxicity and rate of excretion.[2][3] The biotransformation of these compounds generally proceeds in two phases. Phase I metabolism involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, to introduce or expose functional groups.[4][5] In Phase II, these modified compounds are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their elimination from the body.[5][6]

This guide focuses specifically on this compound (PCB 27), a lower-chlorinated PCB congener. Understanding its metabolic pathways is crucial, as the formation of certain metabolites, particularly hydroxylated PCBs (OH-PCBs), can lead to compounds with altered or enhanced toxicity.

Phase I Metabolic Pathways: Oxidation by Cytochrome P450

The initial and rate-limiting step in the metabolism of this compound is oxidation, predominantly carried out by cytochrome P450 enzymes located in the liver.[1][4] This process introduces a hydroxyl group onto the biphenyl structure, forming various hydroxylated metabolites.

Key Hydroxylated Metabolites

The position of hydroxylation is determined by the chlorine substitution pattern of the PCB congener and the specific CYP isoforms involved. For this compound, several hydroxylated metabolites have been identified. The primary sites of hydroxylation are the available unsubstituted carbon atoms. Based on available data for trichlorobiphenyls, the expected major hydroxylated metabolites of this compound (also referred to as PCB 27 in some literature) would include:

-

3-OH-PCB 27

-

4-OH-PCB 27

-

2'-OH-PCB 27

-

4'-OH-PCB 27

-

5'-OH-PCB 27

-

6'-OH-PCB 27[2]

The formation of these metabolites proceeds through an arene oxide intermediate, which can then rearrange to the stable hydroxylated product.

The Role of Cytochrome P450 Isoforms

Different CYP isoforms exhibit varying substrate specificities and play distinct roles in the metabolism of PCBs.[7] The metabolism of lower-chlorinated PCBs is often mediated by multiple CYP families, including CYP1A, CYP2B, and CYP2E1.[7][8]

-

CYP1A Family (CYP1A1, CYP1A2): These enzymes are known to metabolize a range of planar and coplanar PCBs.[7]

-

CYP2B Family (e.g., CYP2B6): This family of enzymes is also significantly involved in the metabolism of various xenobiotics, including some pesticides that share structural similarities with PCBs.[9]

-

CYP2E1: This isoform is particularly noted for its role in metabolizing small molecule environmental toxins.[8]

The specific contribution of each isoform to the metabolism of this compound can be determined through in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors.

Metabolic Pathway Diagram

Sources

- 1. escholarship.org [escholarship.org]

- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 6. drughunter.com [drughunter.com]

- 7. Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Uses and Environmental Contamination Sources of 2,3',6-Trichlorobiphenyl

Introduction: Understanding Polychlorinated Biphenyls and the Significance of 2,3',6-Trichlorobiphenyl (PCB 24)

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were manufactured and widely used throughout the 20th century due to their desirable physical and chemical properties, including thermal stability, chemical inertness, and electrical insulating capabilities.[1][2] PCBs were not produced as single compounds but as complex mixtures of individual congeners, marketed under various trade names, most notably "Aroclor" in the United States.[2] These commercial mixtures found their way into a vast array of industrial and commercial applications, leading to widespread environmental contamination.[1]

This technical guide focuses specifically on This compound , designated as PCB congener number 24 in the Ballschmiter-Zell numbering system. As a lower-chlorinated biphenyl, its environmental fate and toxicological profile differ from its more highly chlorinated counterparts. Understanding the historical uses of commercial PCB mixtures containing this compound is paramount to tracing the sources and pathways of its environmental contamination. This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the industrial legacy of this specific congener and the resultant environmental consequences.

Historical Industrial Applications: The Commercial Genesis of this compound Contamination

The primary route for the introduction of this compound into the environment was through its inclusion in commercial Aroclor mixtures. Analysis of these mixtures has revealed the presence of this specific congener, particularly in the lower-chlorinated formulations.

Presence in Commercial Aroclor Mixtures

Congener-specific analysis of various Aroclor mixtures has provided quantitative data on the composition of these products. This compound (PCB 24) has been identified as a component in several widely used Aroclors. The table below summarizes the weight percent of trichlorobiphenyls in key Aroclor mixtures, with a focus on those known to contain PCB 24.

| Aroclor Mixture | Average Chlorine Content (%) | Trichlorobiphenyls (C12H7Cl3) Weight % |

| Aroclor 1016 | 41 | 54.67 |

| Aroclor 1221 | 21 | 4.22 |

| Aroclor 1232 | 32 | 25.64 |

| Aroclor 1242 | 42 | 44.91 |

| Aroclor 1248 | 48 | 21.27 |

| Aroclor 1254 | 54 | 0.39 - 1.26 |

| Aroclor 1260 | 60 | 0.21 |

| Data sourced from Frame et al. (1996).[3] |

The data clearly indicates that Aroclor 1016, 1242, and 1248 were significant sources of trichlorobiphenyls, including the 2,3',6- congener.

Major Industrial Uses of Key Aroclor Mixtures

The widespread use of Aroclors 1016, 1242, and 1248 in a variety of industrial applications directly led to the dispersal of this compound in the environment.

-

Aroclor 1242 : This mixture was extensively used in "open-end" applications, which facilitated its release into the environment.[4] These applications included:

-

Plasticizers : Incorporated into paints, plastics, and rubber products to enhance flexibility and durability.

-

Hydraulic Fluids and Lubricants : Utilized in industrial machinery and hydraulic systems.[5]

-

Carbonless Copy Paper : Used as a solvent to microencapsulate the ink.

-

Adhesives and Sealants : Added to improve chemical resistance and longevity.

-

-

Aroclor 1248 : Similar to Aroclor 1242, this mixture was also used in hydraulic fluids and lubricants.[5]

-

Aroclor 1016 : Produced by distilling Aroclor 1242 to reduce the concentration of higher-chlorinated congeners, Aroclor 1016 was primarily used in "closed systems" such as electrical capacitors and transformers after 1971, when Monsanto voluntarily restricted the sale of PCBs for open-end applications.[4] However, leaks and improper disposal of these "closed" systems still resulted in environmental contamination.

Sources and Pathways of Environmental Contamination

The historical uses of Aroclor mixtures containing this compound have resulted in both point and non-point source contamination of the environment. The chemical stability of PCBs allows them to persist and bioaccumulate, leading to long-term environmental and health concerns.[6]

Primary Release Mechanisms

Contamination from this compound can be traced back to several key release mechanisms throughout the lifecycle of PCB-containing products:

-

Direct Industrial Discharges : Effluents from manufacturing facilities that produced or used PCBs were a major source of contamination in waterways and surrounding land.

-

Spills and Leaks : Accidental spills and leaks from electrical equipment, hydraulic systems, and industrial machinery released significant quantities of PCBs into the environment.[7]

-

Improper Disposal : The disposal of PCB-containing products in non-secure landfills and dumpsites led to the gradual leaching of these compounds into soil and groundwater.[7]

-

Volatilization from Products : PCBs used in open-end applications, such as paints and sealants, could volatilize into the atmosphere over time.[7]

-

Incineration : Incomplete combustion of PCB-containing materials could lead to the formation and release of other toxic compounds, as well as the atmospheric dispersal of intact PCBs.[7]

Environmental Fate and Transport

Once released, this compound, like other PCBs, undergoes various transport and transformation processes in the environment. As a lower-chlorinated congener, it is more volatile and water-soluble than its more highly chlorinated counterparts.[7] This affects its distribution across different environmental compartments.

The following diagram illustrates the primary pathways of this compound from its industrial sources to environmental contamination and potential human exposure.

Sources

- 1. nj.gov [nj.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Table 4-4, Approximate Weight Percent of PCB Homologs in Some Aroclors - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Aroclor 1242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Neurotoxic Effects of 2,3',6-Trichlorobiphenyl Exposure

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the neurotoxic mechanisms of the ortho-substituted polychlorinated biphenyl (PCB) congener, 2,3',6-trichlorobiphenyl, and detailed protocols for its assessment.

Polychlorinated biphenyls (PCBs) are persistent environmental pollutants known to exert significant neurotoxic effects. While the production of PCBs has been banned in many countries for decades, their continued presence in the environment and potential for human exposure necessitate a thorough understanding of their impact on the nervous system. This guide focuses specifically on this compound, an ortho-substituted PCB congener. Due to a relative scarcity of studies focused solely on this specific isomer, this document synthesizes findings from closely related ortho-substituted PCBs to provide a robust framework for its neurotoxicological evaluation.

Core Neurotoxic Mechanisms of Ortho-Substituted PCBs

The neurotoxicity of ortho-substituted PCBs, including this compound, is primarily attributed to their interference with key neuronal processes. Unlike coplanar PCBs that often act through the aryl hydrocarbon receptor (AhR), the non-coplanar structure of ortho-substituted PCBs leads to a distinct set of neurotoxic mechanisms.[1] The prevailing hypotheses center on three interconnected pathways: disruption of dopaminergic homeostasis, perturbation of intracellular calcium signaling, and induction of oxidative stress.[1]

Alteration of Dopaminergic Systems

A significant body of evidence points to the disruption of the dopamine (DA) system as a primary neurotoxic effect of ortho-substituted PCBs.[1] These compounds have been shown to decrease dopamine levels in the brain.[2] The mechanism is thought to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[3] Inhibition of DAT leads to prolonged dopamine signaling, which can result in excitotoxicity and subsequent neuronal damage. Furthermore, some ortho-substituted PCBs have been found to competitively inhibit the uptake of dopamine into synaptic vesicles, further disrupting dopamine homeostasis.

Dysregulation of Intracellular Calcium Signaling

Ortho-substituted PCBs are known to perturb intracellular calcium (Ca²⁺) homeostasis, a critical element in neuronal signaling, neurotransmitter release, and cell survival.[4][5] One of the proposed mechanisms involves the sensitization of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum.[6] By promoting the open state of these channels, ortho-substituted PCBs can lead to an uncontrolled release of calcium from intracellular stores, resulting in elevated cytosolic calcium levels. This sustained increase in intracellular calcium can activate various downstream signaling cascades, leading to apoptosis and neuronal cell death.[5] Studies on the related congener, 2,2',6-trichlorobiphenyl (PCB 19), have shown that it can decrease Ca²⁺ transients by inhibiting L-type Ca²⁺ channels.[2]

Induction of Oxidative Stress

The disruption of normal cellular processes by ortho-substituted PCBs can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[4] This can occur through multiple avenues, including mitochondrial dysfunction and the metabolism of PCBs into reactive quinone metabolites. The increased intracellular calcium levels caused by these congeners can also contribute to mitochondrial stress and subsequent ROS generation. Oxidative stress can damage cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic pathways and contributing to neurodegeneration.[4]

Experimental Assessment of this compound Neurotoxicity

A multi-faceted approach employing a battery of in vitro assays is essential for a comprehensive evaluation of the neurotoxic potential of this compound. The following protocols are based on established methods for assessing the neurotoxicity of related PCB congeners and can be adapted for the specific investigation of this compound.

In Vitro Model Systems

Primary neuronal cultures or immortalized neuronal cell lines are commonly used for in vitro neurotoxicity testing.

-

Primary Cortical Neurons: Provide a physiologically relevant model, but can be more variable.

-

SH-SY5Y Neuroblastoma Cells: A human-derived cell line that can be differentiated into a more mature neuronal phenotype.

-

PC12 Pheochromocytoma Cells: A rat-derived cell line that is responsive to nerve growth factor and is a good model for studying dopaminergic neurotoxicity.

Assessment of Cell Viability and Apoptosis

Determining the cytotoxic potential of this compound is a critical first step.

| Assay | Principle |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity. |

| Calcein-AM Assay | A cell-permeable dye that is converted by intracellular esterases in viable cells to a fluorescent product. |

| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases, which are key mediators of apoptosis. |

| Annexin V Staining | Detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis. |

-

Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and appropriate vehicle controls (e.g., DMSO). Include a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator.

-

Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Assessment of Dopamine Transporter Function

This protocol is adapted from commercially available neurotransmitter transporter uptake assay kits.[7]

-

Cell Culture: Use cells stably or transiently expressing the human dopamine transporter (hDAT).

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known DAT inhibitor (e.g., GBR 12909) for a specified time.[8]

-

Substrate Addition: Add a fluorescent DAT substrate provided in the assay kit to each well.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a bottom-read fluorescence microplate reader.

-

Data Analysis: Determine the rate of substrate uptake and calculate the IC50 value for this compound to assess its inhibitory potency on DAT.

Assessment of Intracellular Calcium Homeostasis

-

Cell Culture and Plating: Plate neuronal cells on glass-bottom dishes or 96-well imaging plates.

-

Dye Loading: Incubate the cells with Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with Pluronic F-127 in a physiological buffer) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with a physiological buffer to remove excess dye.

-

Baseline Measurement: Acquire baseline fluorescence images using a fluorescence microscope or a high-content imaging system.

-

Compound Addition: Add this compound at the desired concentration to the cells.

-

Time-Lapse Imaging: Immediately begin time-lapse imaging to capture changes in intracellular calcium levels over time.

-

Data Analysis: Quantify the changes in fluorescence intensity in individual cells or regions of interest to determine the effect of this compound on calcium signaling.

Assessment of Oxidative Stress

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Cell Plating and Treatment: Plate neuronal cells in a 96-well plate and treat with this compound as described for the cytotoxicity assay. Include a positive control for ROS induction (e.g., H₂O₂).

-

Dye Loading: After the treatment period, remove the medium and incubate the cells with H2DCFDA solution (typically 5-10 µM in a physiological buffer) for 30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with a physiological buffer to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence intensity to the number of viable cells (determined by a parallel viability assay) and express the results as a fold change relative to the vehicle control.

Data Interpretation and Visualization

Quantitative Data Summary

The following table provides a template for summarizing the neurotoxic potential of this compound. Due to the limited data available for this specific congener, values for related ortho-substituted PCBs are provided as a reference.

| PCB Congener | Assay | Cell Type | Effective Concentration / IC50 | Reference |

| 2,2',6-Trichlorobiphenyl (PCB 19) | Ca²⁺ Transient Inhibition | Guinea Pig Ventricular Myocytes | ~30 µM | [2] |

| 3,4,4'-Trichlorobiphenyl (PCB 37) | Apoptosis (Caspase 3/7 activity) | Primary Rat Cortical Neurons | 100 nM | |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Ryanodine Receptor (RyR1) Activation | RyR1-enriched microsomes | EC50 = 0.20 ± 0.05 μM | [6] |

Signaling Pathway and Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the key neurotoxic pathways of ortho-substituted PCBs and a typical experimental workflow for their assessment.

Caption: Proposed neurotoxic signaling pathway of this compound.

Caption: Experimental workflow for assessing the neurotoxicity of this compound.

Conclusion

The neurotoxic potential of this compound is significant and warrants careful consideration in environmental health and drug development safety assessments. While direct research on this specific congener is somewhat limited, the well-established mechanisms of action for structurally similar ortho-substituted PCBs provide a strong foundation for its toxicological evaluation. By employing the detailed in vitro protocols outlined in this guide, researchers can effectively characterize the dose-response relationships and elucidate the specific cellular and molecular pathways through which this compound exerts its neurotoxic effects. Such data is crucial for accurate risk assessment and the development of potential therapeutic interventions for neurodegenerative conditions linked to environmental toxicant exposure.

References

-

A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. (2025). PubMed Central. [Link]

-

Faster Onset and Dopamine Transporter Selectivity Predict Stimulant and Reinforcing Effects of Cocaine Analogs in Squirrel Monkeys. (n.d.). PubMed. [Link]

-

Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. (n.d.). PubMed Central. [Link]

-